![molecular formula C17H13F2NO2S B2540947 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide CAS No. 2034456-83-0](/img/structure/B2540947.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

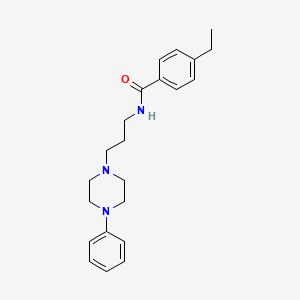

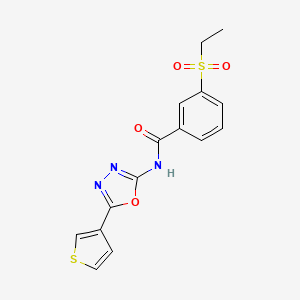

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring . This compound also contains a difluorobenzamide group, which is a benzamide derivative with two fluorine atoms attached to the benzene ring.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods such as the Suzuki-Miyaura reaction . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide” would depend on its exact molecular structure. Benzothiophene derivatives generally have high photo-reaction efficiency and strong fatigue resistance .

Scientific Research Applications

- Relevance : Researchers have investigated the photochromic behavior of derivatives containing a 1-benzothiophene ring. For instance, the reversible photocyclization of 2-(1-benzothiophen-3-yl)-3-(2 or 3-thienyl)maleimide derivatives has been studied .

- Key Findings : The absorption bands and reactivity depend on the substitution position of the thiophene ring. Cyclization and ring-opening quantum yields vary based on the specific substitution pattern .

- Discovery : Researchers have developed new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives by cyclizing 2-(1-benzothiophen-3-yl)ethylamines with aromatic compounds .

Photochromic Materials and Devices

Enhancement of Monoclonal Antibody Production

Synthesis of Novel Tetrahydrobenzothieno[2,3-c]pyridines

Materials for Ultrahigh Optical Density

Safety And Hazards

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWLAFOFTZDPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)

![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)

![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)

![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)